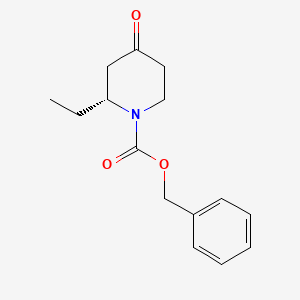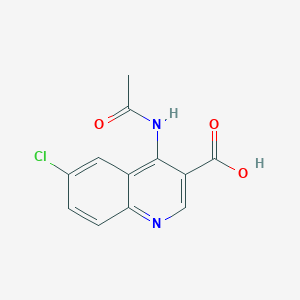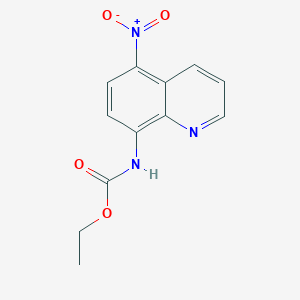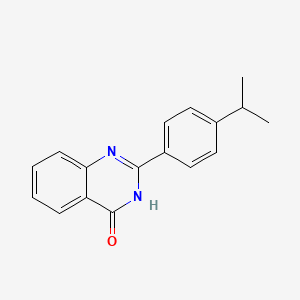
1-N-Cbz-2-ethylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-Cbz-2-ethylpiperidin-4-one, also known as benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol. This compound is characterized by its piperidine ring structure, which is substituted with an ethyl group at the 2-position and a carbobenzyloxy (Cbz) protecting group at the nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-N-Cbz-2-ethylpiperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Protection: The nitrogen atom of the piperidine ring is protected using a carbobenzyloxy (Cbz) group.
Ethylation: The 2-position of the piperidine ring is ethylated using ethylating agents under controlled conditions.
Oxidation: The 4-position of the piperidine ring is oxidized to form the ketone group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-N-Cbz-2-ethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group or the Cbz protecting group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-N-Cbz-2-ethylpiperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-N-Cbz-2-ethylpiperidin-4-one involves its interaction with specific molecular targets. The Cbz protecting group can be selectively removed under mild conditions, allowing the nitrogen atom to participate in various biochemical pathways. The ethyl and ketone groups can also interact with enzymes and receptors, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
1-N-Cbz-2-ethylpiperidin-4-one can be compared with other similar compounds such as:
1-N-Cbz-2-methylpiperidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
1-N-Cbz-2-phenylpiperidin-4-one: Similar structure but with a phenyl group instead of an ethyl group.
1-N-Boc-2-ethylpiperidin-4-one: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of a Cbz group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H19NO3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
benzyl (2R)-2-ethyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
WEIQKOUQSRGZDC-CYBMUJFWSA-N |
Isomerische SMILES |
CC[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)






![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)



